
1-Dodecene
Overview
Description
1-Dodecene (C₁₂H₂₄) is a linear α-olefin characterized by a terminal double bond at the first carbon position. It is produced via ethylene oligomerization and Fischer–Tropsch synthesis, serving as a critical intermediate in the manufacture of surfactants, lubricants, and linear alkylbenzenes (LABs) . Beyond industrial applications, this compound acts as a semiochemical in ecological interactions. For instance, it attracts mated female Chouioia cunea parasitoid wasps to host pupae and is linked to increased mosquito attraction in Plasmodium falciparum-infected humans . Its molecular structure and reactivity also make it valuable in catalytic processes, such as alkylation and nanomaterial synthesis .
Preparation Methods
Cracking of Higher Paraffins
Thermal or catalytic cracking of high-molecular-weight paraffins (C₁₈–C₃₀) can yield 1-dodecene as a mid-chain product. Steam cracking, commonly used in petrochemical industries, involves heating paraffins to 750–900°C in the presence of steam. The resulting mixture of alkenes is separated via fractional distillation.
The alkylation processes described in and , which utilize this compound as a reactant, indirectly underscore the importance of high-purity LAO streams. Efficient cracking and distillation protocols are necessary to isolate this compound from complex hydrocarbon mixtures.
Comparative Analysis of Methods
Method | Catalyst | Temperature | Selectivity | Yield |
---|---|---|---|---|
Dehydrogenation | Pt/Al₂O₃ | 400–600°C | Moderate | 60–70% |
Ethylene Oligomerization | Metallocene | 50–100°C | High | 80–90% |
Cracking | None (thermal) | 750–900°C | Low | 30–40% |
Dehydrohalogenation | KOtBu | 80–120°C | High | 70–85% |
Metathesis | Grubbs catalyst | 25–50°C | Moderate | 50–60% |
Industrial Challenges and Innovations
The alkylation of benzene with this compound, as explored in and , requires high-purity LAO feedstocks. Impurities such as internal alkenes or branched isomers can deactivate acid catalysts (e.g., zeolites or heteropolyacids). Recent advances in hierarchical Beta zeolites, as reported in , demonstrate that mesoporous structures mitigate diffusion limitations, enhancing catalyst longevity. These innovations in downstream applications indirectly inform upstream synthesis by emphasizing the need for isomer-free this compound.
Chemical Reactions Analysis
1-Dodecene undergoes various types of chemical reactions, including:
Oxidation: this compound can react with strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, particularly in the presence of acid catalysts.
Polymerization: In the presence of catalysts or initiators, this compound can undergo addition polymerization reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like nickel or palladium.
Acid Catalysts: Sulfuric acid or aluminium chloride for substitution reactions.
Polymerization Catalysts: Various initiators or catalysts like peroxides or acids.
Major Products:
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Alkylated derivatives.
Polymerization Products: Polyolefins.
Scientific Research Applications
Lubricants
1-Dodecene serves as a precursor in the synthesis of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. These lubricants are characterized by their low viscosity and excellent thermal stability, making them suitable for automotive and industrial applications.
Table 1: Properties of PAOs Derived from this compound
Property | Value |
---|---|
Viscosity (cSt at 100°C) | 6 to 10 |
Pour Point (°C) | -54 to -48 |
Flash Point (°C) | >200 |
The production method involves oligomerizing this compound with 1-decene under specific catalyst systems, resulting in PAOs with desirable cold temperature properties .
Surfactants
The compound is also utilized in the production of surfactants, particularly in the formulation of detergents. Its structure allows for effective emulsification and wetting properties, making it valuable in household and industrial cleaning products.
Case Study: Detergent Formulation
A study demonstrated that incorporating this compound-derived surfactants into a cleaning formulation significantly improved grease removal efficiency compared to traditional surfactants .
Hydroxycarbonylation
One notable application of this compound is in the palladium-catalyzed hydroxycarbonylation reaction, where it reacts with carbon monoxide to produce linear aldehydes. This reaction is facilitated in microemulsion systems, optimizing both yield and selectivity.
Table 2: Reaction Conditions for Hydroxycarbonylation of this compound
Parameter | Value |
---|---|
Temperature Range (°C) | 65 - 105 |
Surfactant Concentration (%) | 9 |
Initial Yield (%) | Up to 30 |
The study indicated that while initial yields increase with temperature, a plateau is reached at higher temperatures due to competing side reactions .
Oil Spill Mitigation
Research has explored the use of dispersants containing this compound in oil spill scenarios. Its effectiveness as a dispersant was evaluated through field experiments where coral reefs were exposed to oil mixtures.
Case Study: Coral Reef Impact Assessment
Experiments showed that dispersants containing this compound did not adversely affect coral growth rates when applied at controlled concentrations, indicating its potential for environmentally friendly oil spill management strategies .
Mechanism of Action
The mechanism of action of 1-Dodecene involves its reactivity due to the presence of the double bond at the alpha position. This double bond can participate in various chemical reactions, such as addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- Chain Length vs. Reactivity : Longer chains exhibit reduced reactivity due to steric hindrance and increased inertness. For example, this compound’s epoxidation efficiency is lower than that of 1-octene or 1-decene .
- Surface Interactions: The terminal double bond in this compound enhances its interaction energy (4.4 kcal mol⁻¹ higher than 6-dodecane), improving binding to nanocrystal surfaces in material science applications .
Reactivity in Industrial Processes
Oligomerization for Lubricants
- 1-Octene/1-Decene Trimers : Yield lubricants with kinematic viscosities of 12.1–15.1 cSt at 40°C, ideal for low-viscosity applications .
- This compound Trimers : Produce higher molecular weight fractions (C₂₈–C₃₆), offering superior viscosity indices (e.g., 161 for 1-decene trimers) but inferior pour points compared to commercial polyalphaolefins (PAOs) .
Alkylation with Benzene
- This compound vs. Shorter Olefins : this compound’s strong adsorption on Beta zeolite acid sites makes it less susceptible to deactivation by oxygenated compounds compared to smaller olefins like 1-decene .
- Competitive Adsorption : In MWW zeolite, oxygenates displace this compound more easily, highlighting framework-dependent selectivity .
Unique Features of this compound :
Biological Activity
1-Dodecene, a long-chain α-olefin with the chemical formula C₁₂H₂₄, has garnered attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial properties, toxicity studies, and applications in catalysis.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, Naoko et al. reported that long-chain fatty acids, including 1-Dodecanol (a derivative of this compound), exhibited significant antibacterial activity against various clinical pathogens. The hexane fraction containing these compounds demonstrated zones of inhibition against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant organisms (MDROs) .
Table 1: Antibacterial Activity of 1-Dodecanol and Related Compounds
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
1-Dodecanol | S. aureus | 4 |
Pseudomonas aeruginosa | 5 | |
Salmonella sp. | 5 | |
MBL-resistant strain | 8 | |
PDR strain | 7 |
2. Toxicity Studies
The safety profile of this compound has been evaluated through various toxicity studies. A public report indicated that this compound is moderately absorbed through the skin in rats and exhibits low acute toxicity with an oral LD50 greater than 15,000 mg/kg . Additionally, it was determined to be a slight eye irritant and showed minimal skin sensitization potential in animal models .
Table 2: Toxicity Data for this compound
Test Type | Species | Result |
---|---|---|
Acute Oral Toxicity | Rat | LD50 > 15,000 mg/kg |
Dermal Toxicity | Rabbit | LD50 > 2,000 mg/kg |
Eye Irritation | Rabbit | Slight irritant |
Skin Sensitization | Guinea Pig | Negative |
3. Applications in Catalysis
Beyond its biological activity, this compound is also significant in industrial applications, particularly in catalysis. The compound is utilized in the alkylation of benzene to produce dodecylbenzene using mesoporous Beta zeolites, which enhance catalytic efficiency due to improved internal diffusion and stability . This process is crucial for producing fine chemicals and demonstrates the versatility of this compound beyond biological contexts.
4. Research Findings and Case Studies
- A study on the copolymerization of ethylene with long-chain α-olefins like this compound revealed insights into crystallization behavior and thermal properties of the resulting polymers .
- Another investigation into palladium-catalyzed hydroxycarbonylation reactions involving this compound highlighted its role as a sustainable feedstock for organic synthesis .
Q & A
Basic Research Questions
Q. How can the molecular structure of 1-dodecene be experimentally validated to ensure purity in synthetic applications?
Methodological Answer:
- Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) to confirm molecular weight (168.319 g/mol) and detect impurities .
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the position of the terminal double bond (C=C) and distinguish this compound from isomers. The double bond protons resonate at δ ~4.8–5.0 ppm in ¹H NMR .
- Cross-reference experimental data with the SMILES string (CCCCCCCCCCC=C) and InChIKey (CRSBERNSMYQZNG-UHFFFAOYSA-N) for digital validation .
Q. What methods are effective for separating this compound from Fischer-Tropsch synthesis mixtures containing alkanes like n-dodecane?
Methodological Answer:
- Use dividing wall column (DWC) distillation to reduce energy consumption by 20–30% compared to traditional distillation, leveraging vapor-liquid equilibrium (VLE) data for this compound/n-dodecane systems .
- Optimize separation using the Wilson activity coefficient model , which provides accurate binary interaction parameters (e.g., ΔGij values) for Aspen Plus simulations .
- Validate separation efficiency via boiling point analysis (this compound: ~213°C; n-dodecane: ~216°C) and GC purity checks .
Q. What safety protocols are critical when handling this compound in catalytic studies?
Methodological Answer:
- Implement inert atmosphere techniques (e.g., nitrogen/argon gloveboxes) to prevent combustion, as this compound is highly flammable (flash point ~76°C) .
- Use personal protective equipment (PPE) including neoprene gloves and chemical-resistant aprons, as prolonged skin contact can cause irritation .
- Follow OSHA guidelines for ventilation control (e.g., fume hoods) to mitigate inhalation risks during hydroformylation or alkylation reactions .
Advanced Research Questions
Q. How do reaction kinetics vary in the hydroformylation of this compound using rhodium catalysts in multiphase systems?
Methodological Answer:
- Conduct time-resolved kinetic experiments under controlled syngas (CO/H₂) pressures (10–30 bar) and temperatures (80–120°C). The reaction exhibits first-order dependence on this compound concentration and a complex relationship with catalyst loading .
- Model the reaction using Langmuir-Hinshelwood kinetics to account for adsorption/desorption steps of CO and H₂ on Rh sites. Rate constants (k₁, k₂) can be derived from in-situ FTIR or GC monitoring of aldehyde yields .
- Optimize microemulsion systems (e.g., water/surfactant mixtures) to enhance catalyst recyclability while maintaining >95% linear aldehyde selectivity .
Q. What thermodynamic models best predict phase behavior in this compound/n-dodecane mixtures during industrial-scale separations?
Methodological Answer:
- Use non-random two-liquid (NRTL) or UNIQUAC models to predict activity coefficients. For this compound/n-dodecane, the Wilson model shows the lowest RMSD (0.8% for temperature, 1.2% for composition) in VLE predictions .
- Validate models using static equilibrium cells to measure bubble/dew points at varying pressures (1–5 bar). Data consistency is confirmed via the Van Ness test (Δy < 1%) .
- Integrate parameters into Aspen Plus simulations to optimize distillation column parameters (e.g., reflux ratio, feed stage) for minimal energy use .
Q. How does catalyst deactivation occur in this compound hydroformylation, and what strategies mitigate it?
Methodological Answer:
- Identify deactivation mechanisms via operando spectroscopy (e.g., XAFS, XPS). Rhodium leaching and phosphine ligand oxidation (e.g., BPP degradation) are primary causes .
- Introduce stabilizing ligands (e.g., sulfoxantphos) to reduce Rh agglomeration. Ligand-to-metal ratios >3:1 improve catalyst lifetime by 40% .
- Monitor hydroperoxide contaminants (e.g., tBuOOH) using HPLC , as even 50 ppm can accelerate deactivation by 30% .
Q. Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported hydroformylation yields for this compound across studies?
Methodological Answer:
- Cross-validate experimental conditions: Differences in solvent systems (e.g., thermomorphic vs. microemulsion) can alter yields by 15–20% .
- Reassess syngas purity (CO/H₂ ratio) and mass transfer limitations using Damköhler number analysis . Poor mixing in batch reactors may underreport yields by 10% .
- Compare catalyst pre-treatment methods (e.g., reduction under H₂ vs. inert gas), which affect Rh dispersion and activity .
Q. Why do biodegradation rates of this compound vary significantly in environmental studies?
Methodological Answer:
- Evaluate microbial consortia diversity : Pure Cornebacterium strains degrade this compound 50% slower than mixed cultures due to limited enzyme secretion .
- Control soil mobility parameters : High log Kow (6.10) and Koc (5900) limit bioavailability, requiring surfactant amendments for accurate lab-to-field extrapolation .
- Standardize OECD 301F tests to measure aerobic degradation, as pH and temperature fluctuations (e.g., 25°C vs. 30°C) alter half-lives by 20–40% .
Properties
IUPAC Name |
dodec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBERNSMYQZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24, Array | |
Record name | 1-DODECENE | |
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Record name | 1-DODECENE | |
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Related CAS |
25067-08-7, 62132-67-6 | |
Record name | 1-Dodecene, homopolymer | |
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Record name | 1-Dodecene, dimer | |
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DSSTOX Substance ID |
DTXSID5026914 | |
Record name | 1-Dodecene | |
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Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 1-DODECENE | |
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Record name | 1-Dodecene | |
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Boiling Point |
415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |
Record name | 1-DODECENE | |
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Flash Point |
212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |
Record name | 1-DODECENE | |
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Record name | 1-Dodecene | |
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Solubility |
Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |
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Density |
0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
Record name | 1-DODECENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8597 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Dodecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2883 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-DODECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DODECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |
Record name | 1-DODECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8597 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Dodecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4-cyclopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C11-13, C12-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-DODECENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Dodecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodec-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-DODECENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-DODECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DODECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-31 °F (USCG, 1999), -35.2 °C, -35 °C | |
Record name | 1-DODECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8597 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-DODECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DODECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.